

# Spectral Data of Vobtusine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vobtusine

Cat. No.: B1215121

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data of **Vobtusine**, a complex bisindole alkaloid. The information presented herein is intended to support research, compound identification, and drug development efforts. The guide includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visualization of a relevant experimental workflow.

## Spectroscopic Data

The structural elucidation of **Vobtusine** relies heavily on modern spectroscopic techniques, primarily NMR and MS. Below is a summary of the key spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a complete, publicly available, and explicitly assigned NMR data set for **Vobtusine** is not readily available in free-access databases, data for related bisindole alkaloids and general chemical shift ranges for indole alkaloids provide a strong basis for its characterization. For instance, the analysis of closely related compounds isolated from *Voacanga africana* offers valuable comparative data.

Table 1: Representative  $^{13}\text{C}$  and  $^1\text{H}$  NMR Chemical Shift Ranges for Key Moieties in Bisindole Alkaloids (such as **Vobtusine**) in  $\text{CDCl}_3$

Functional Group/Carbon Type	Representative <sup>13</sup> C Chemical Shift (δ, ppm)	Representative <sup>1</sup> H Chemical Shift (δ, ppm)
Aromatic C	100 - 150	6.5 - 8.0
Aromatic C-N	130 - 150	-
Aromatic C-O	140 - 160	-
Quaternary C (sp <sup>3</sup> )	40 - 70	-
Methine CH (sp <sup>3</sup> )	30 - 60	2.5 - 4.5
Methylene CH <sub>2</sub> (sp <sup>3</sup> )	20 - 50	1.5 - 3.5
Methyl CH <sub>3</sub>	10 - 30	0.8 - 2.0
Carbonyl (Ester) C=O	170 - 180	-
Methoxy O-CH <sub>3</sub>	50 - 60	3.5 - 4.0

Note: These are general ranges and specific shifts for **Vobtusine** may vary. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for determining the elemental composition and fragmentation pattern of **Vobtusine**.

A low-resolution mass spectrum of **Vobtusine** indicated a molecular weight of 718, while high-resolution mass spectrometry (HRMS) provided a more precise molecular weight of 718.3743. [1] This accurate mass measurement is consistent with the molecular formula C<sub>43</sub>H<sub>50</sub>N<sub>4</sub>O<sub>6</sub>.

Table 2: High-Resolution Mass Spectrometry Data for **Vobtusine**

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	719.3807	719.3811

Note: The fragmentation pattern of **Vobtusine** in MS/MS experiments would provide further structural information by revealing characteristic losses of functional groups and cleavages of the alkaloid skeleton. However, a detailed public fragmentation table is not readily available.

## Experimental Protocols

The acquisition of high-quality spectral data for complex molecules like **Vobtusine** requires carefully optimized experimental procedures.

### NMR Spectroscopy Protocol (General for Indole Alkaloids)

Sample Preparation:

- **Dissolution:** Approximately 5-10 mg of purified **Vobtusine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Filtration:** The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Parameters:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to achieve optimal signal dispersion.
- **$^1\text{H}$  NMR:**
  - **Pulse Sequence:** A standard single-pulse experiment is used.
  - **Acquisition Time:** Typically 2-3 seconds.
  - **Relaxation Delay:** 1-2 seconds.
  - **Number of Scans:** 8-16 scans are usually sufficient.

- $^{13}\text{C}$  NMR:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is required.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized with optimized mixing times and delays to establish correlations.

## Mass Spectrometry Protocol (General for Bisindole Alkaloids)

### Sample Preparation:

- Dissolution: A dilute solution of **Vobtusine** is prepared in a suitable solvent such as methanol or acetonitrile.
- Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for online separation and analysis (LC-MS).

### Instrumentation and Parameters (HR-ESI-MS):

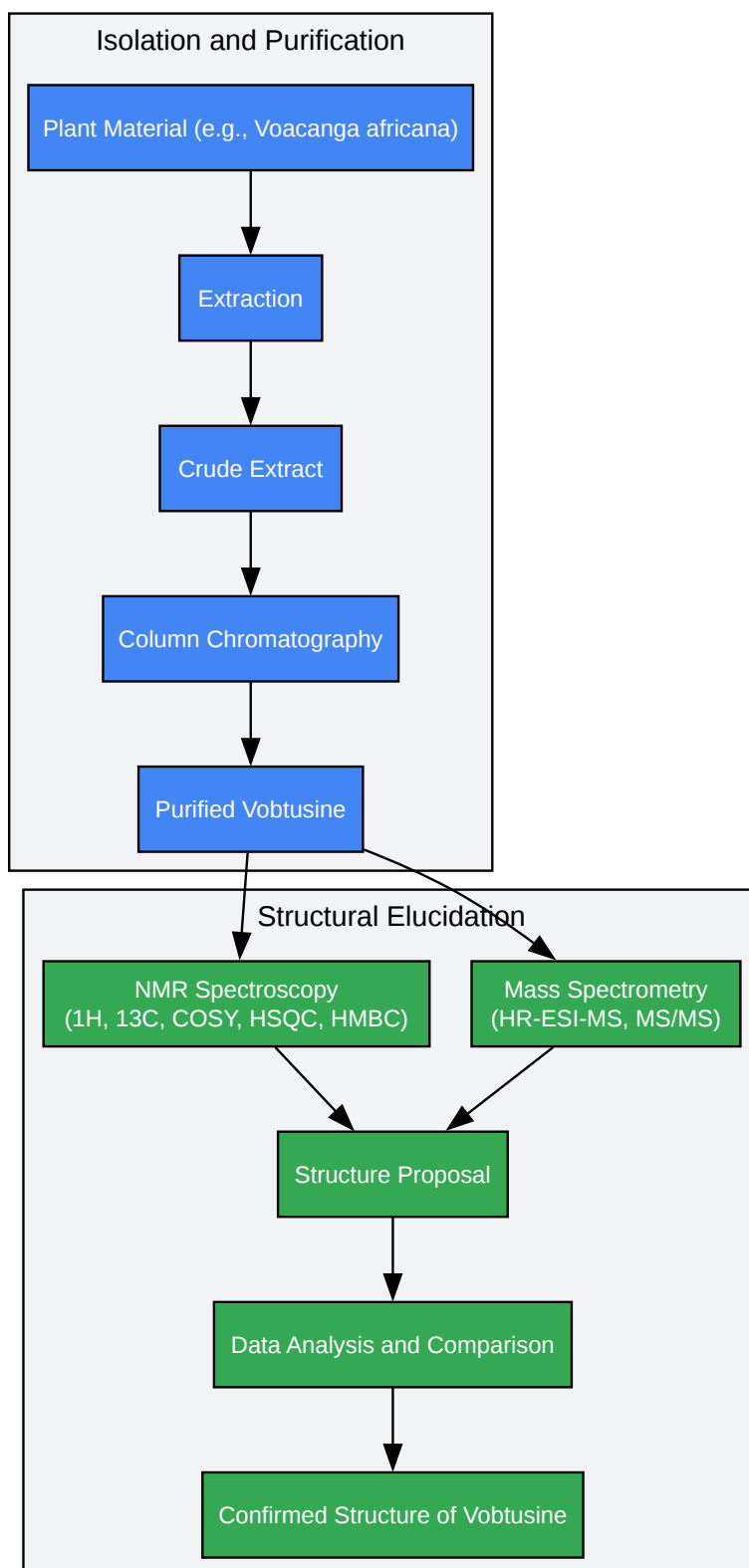
- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used.
- Ionization Mode: Positive ion mode is generally preferred for alkaloids as they readily form protonated molecules ( $[\text{M}+\text{H}]^+$ ).
- Capillary Voltage: Typically set between 3.5 and 4.5 kV.

- Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation of the analyte ions (e.g., Nitrogen at 8-12 L/min and 300-350 °C).
- Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments, allowing for the characterization of the molecule's structure.
- Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 100-1000).

## Visualization

### General Experimental Workflow for Alkaloid Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Vobtusine**.



[Click to download full resolution via product page](#)

A generalized workflow for the isolation and structural characterization of **Vobtusine**.

Note: At present, there is no specific, well-defined signaling pathway directly attributed to **Vobtusine** in publicly available literature. Therefore, a diagram for a signaling pathway cannot be provided at this time.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectral Data of Vobtusine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215121#spectral-data-of-vobtusine-nmr-ms]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)